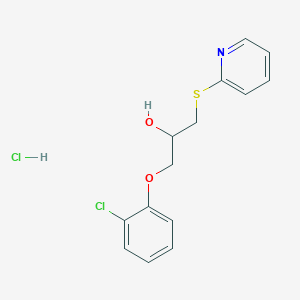

![molecular formula C15H16N2O3 B2488688 Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate CAS No. 861212-08-0](/img/structure/B2488688.png)

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

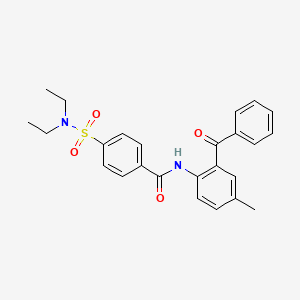

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate is a chemical compound with the molecular formula C15H16N2O3 . It is an intermediate in the synthesis of Azoxystrobin , a strobilurin fungicide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate consists of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 272.304.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate are not available, it is known that it is an intermediate in the synthesis of Azoxystrobin .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is used in organic synthesis, particularly in the Biginelli reaction . This is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). It constitutes a rapid and easy synthesis of highly functionalized heterocycles .

Anticancer Drug Development

The pharmacological effect of 3,4-dihydropyrimidinones (DHPMs), a class of compounds that includes “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate”, has been widely investigated, mainly focusing on anticancer drug development . Monastrol, a DHPM, is identified as a kinesin-5 inhibitor, involved in the separation of genetic material during mitosis. The inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling ways, which leads to cellular apoptosis .

Structural Diversification

The structural diversity of the Biginelli reaction renders it a powerful tool using very simple building blocks . This allows for the structural diversification of the heterocycle class, including “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate”.

Triazole Synthesis

Triazole is another important scaffold in medicinal chemistry. This is due to its ability to interact with a wide number of receptors in biological systems through different non-covalent interactions, and thus exhibit versatile pharmacological profiles . The synthesis of “Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate” involves the Huisgen 1,3-dipolar cycloaddition, a method commonly used for triazole synthesis .

Hydrogen Bonding Studies

The compound has been used in studies to identify the existence of two intramolecular hydrogen bonds . This helps in understanding the molecular structure and interactions within the compound.

Naproxen Drug Development

The compound has been used in the development of the drug Naproxen, which is used to treat pain or inflammation caused by conditions such as arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, or menstrual cramps .

Wirkmechanismus

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate might interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Related 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting that this compound might also interact with biochemical pathways related to these biological processes.

Eigenschaften

IUPAC Name |

ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-19-14(18)10-20-13-9-11(2)16-15(17-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNSRUWLIIHFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC(=NC(=C1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

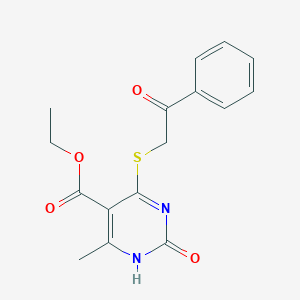

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2488616.png)

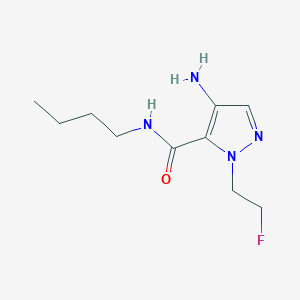

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)